molecular formula C7H9BrN2O B8273893 2-Amino-4-(aminomethyl)-6-bromophenol CAS No. 841236-11-1

2-Amino-4-(aminomethyl)-6-bromophenol

Cat. No. B8273893
M. Wt: 217.06 g/mol
InChI Key: XDGVFOYJQBTRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414036B2

Procedure details

A solution of 3-Bromo-4-hydroxy-5-nitrobenzonitrile (1.0 g, 4.11 mmol) in 20.0 mL of dry THF was added dropwise to a solution of BH3/THF 1.0 M in THF (12.3 mL) at 0° C. under N2. The reaction mixture was stirred at room temperature for 24 hours. Excess borane was decomposed by the cautious dropwise addition of 1 N HCl at 0° C. It was extracted with EtOAc, washed with NaHCO3, NaCl saturated solution and dried (Na2SO4 anh.) to give a crude. After purification by column chromatography (CH2Cl2/MeOH 8:2+1% NH4OH), 170 mg (19%) of the title compound were obtained. 1H NMR (DMSO-d6) δ 6.67 (s, 1H, H-5); 6.53 (s, 1H, H-3); 3.52 (s, 2H, CH2). 13C NMR (DMSO-d6) δ 139.7, 139.4 (C-1, C-4), 136.0 (C-2), 118.5 (C-5), 113.0 (C-3), 111.5 (C-6), 44.9 (CH2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-])=O)[C:9]=1[OH:10])[C:5]#[N:6].B.C1COCC1.B.Cl>C1COCC1>[NH2:11][C:8]1[CH:7]=[C:4]([CH2:5][NH2:6])[CH:3]=[C:2]([Br:1])[C:9]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc
WASH
Type
WASH
Details
washed with NaHCO3, NaCl saturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4 anh.)
CUSTOM
Type
CUSTOM
Details
to give a crude
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography (CH2Cl2/MeOH 8:2+1% NH4OH)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)CN)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.